molecular formula C16H16ClF3N4O2S B11489030 methyl 8-chloro-4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

methyl 8-chloro-4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Cat. No.: B11489030
M. Wt: 420.8 g/mol
InChI Key: CKZXSSHWSWQTQQ-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazino-benzothiazole core, which is often associated with significant biological and chemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloro-4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring.

    Introduction of the Triazine Ring: The benzothiazole intermediate is then reacted with cyanuric chloride under controlled conditions to introduce the triazine ring.

    Substitution Reactions: Subsequent substitution reactions introduce the chloro, diethylamino, and trifluoromethyl groups. These steps often require specific reagents such as diethylamine and trifluoromethylating agents.

    Esterification: Finally, the carboxylate group is introduced through esterification, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloro group, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential as an antimicrobial or anticancer agent is of particular interest.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on their efficacy and safety in treating various diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 8-chloro-4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-chloro-4-(dimethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
  • Methyl 8-chloro-4-(diethylamino)-2-(methyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

Uniqueness

Compared to similar compounds, methyl 8-chloro-4-(diethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate stands out due to its specific combination of functional groups. The presence of the trifluoromethyl group, in particular, can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16ClF3N4O2S

Molecular Weight

420.8 g/mol

IUPAC Name

methyl 8-chloro-4-(diethylamino)-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C16H16ClF3N4O2S/c1-4-23(5-2)13-21-15(12(25)26-3,16(18,19)20)22-14-24(13)10-7-6-9(17)8-11(10)27-14/h6-8H,4-5H2,1-3H3

InChI Key

CKZXSSHWSWQTQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(N=C2N1C3=C(S2)C=C(C=C3)Cl)(C(=O)OC)C(F)(F)F

Origin of Product

United States

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